molecular formula C27H29F3N4O B2509336 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide CAS No. 946315-72-6

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide

Katalognummer: B2509336
CAS-Nummer: 946315-72-6
Molekulargewicht: 482.551
InChI-Schlüssel: MPQWGOGIOYQTOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3N4O/c1-32(2)22-8-3-19(4-9-22)26(18-31-27(35)20-5-12-24(29)25(30)17-20)34-15-13-33(14-16-34)23-10-6-21(28)7-11-23/h3-12,17,26H,13-16,18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWGOGIOYQTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological interactions, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Structural Characteristics

The compound features several notable structural components:

  • Dimethylamino group : Enhances solubility and can influence interactions with biological targets.
  • Piperazine moiety : Often linked to central nervous system activity and may interact with neurotransmitter receptors.
  • Fluorophenyl group : Potentially increases binding affinity to various biological targets.

Biological Activity Overview

Research indicates that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide exhibit significant biological activities, including:

  • Antitumor Effects : Similar compounds have shown efficacy against various cancer cell lines.
  • CNS Activity : The piperazine structure suggests potential applications in treating neurological disorders.
  • Antimicrobial Properties : The sulfonamide group in related compounds has demonstrated antibacterial activity.

The biological activity of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide may involve several mechanisms:

  • Receptor Interaction : Preliminary studies suggest interaction with dopamine receptors, which could influence neurotransmitter levels and have implications for psychiatric disorders.
  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in cancer progression, contributing to its antitumor properties.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-{...benzamide}Dimethylamino, piperazineAntitumor, CNS activity
SulfamethoxazoleSulfonamide structureAntibacterial
DapoxetinePiperazine structureAntidepressant
PalbociclibPiperazine and aromatic ringsAnticancer

This table highlights the unique aspects of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide compared to other pharmacologically active compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Activity in Breast Cancer :
    • A study developed a series of compounds targeting the Arylhydrocarbon Receptor (AhR), showing promising selectivity against cancerous cell lines while sparing normal cells. This highlights the potential for N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide to be explored as a therapeutic agent in breast cancer treatment .
  • CNS Effects :
    • Research into piperazine derivatives has indicated their role in modulating neurotransmitter systems, suggesting that compounds like N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide may have applications in treating conditions such as depression or anxiety .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide
  • CAS No.: 946315-72-6
  • Molecular Formula : C₂₇H₂₉F₃N₄O
  • Molecular Weight : 482.5 g/mol
  • SMILES : CN(C)c1ccc(C(CNC(=O)c2ccc(F)c(F)c2)N2CCN(c3ccc(F)cc3)CC2)cc1

This compound features a benzamide core substituted with 3,4-difluoro groups, linked to a piperazine moiety bearing a 4-fluorophenyl group.

Comparison with Structural Analogs

Structural Features and Modifications

The compound shares structural similarities with other piperazine-containing benzamides and sulfonamides. Key differences lie in substituent patterns and electronic properties:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Benzamide 3,4-Difluoro, 4-fluorophenylpiperazine, dimethylaminophenyl Fluorine (×3), dimethylamino, piperazine
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide () Benzamide 4-Fluoro, 2-methoxyphenylpiperazine Methoxy, fluorine, piperazine
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide () Sulfonamide 4-Fluorophenylpiperazine, furyl, benzodioxine Sulfonamide, furan, benzodioxine
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Acetamide Tosyl (4-methylbenzenesulfonyl), fluorophenyl Sulfonyl, acetamide
GPV366 (N-(2-hydroxy-3-(2-(3-phenylpropanoyl)phenoxy)propyl)-N-propylbenzamide) () Benzamide Hydroxypropyl, phenylpropanoyl Hydroxyl, propanoyl

Key Observations :

  • Fluorine Substitution: The target compound’s 3,4-difluorobenzamide moiety increases electronegativity and metabolic stability compared to mono-fluoro analogs (e.g., ) .
  • Piperazine Modifications : Unlike tosyl () or methoxy-substituted piperazines (), the 4-fluorophenylpiperazine in the target compound may enhance selectivity for serotonin or dopamine receptors .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide () N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
Lipophilicity High (3× fluorine, dimethylamino) Moderate (methoxy reduces lipophilicity) Low (sulfonyl group increases polarity)
Receptor Binding Likely targets D₂/D₃ or 5-HT₁A receptors Potential serotonin receptor affinity Unlikely CNS activity due to sulfonyl group
Synthetic Yield Not reported ~90% (similar piperazine coupling methods) ~22% (lower due to tosyl group)

Notable Trends:

  • Fluorine Impact: The trifluoro substitution in the target compound may improve binding affinity compared to non-fluorinated analogs (e.g., GPV366 in ) .
  • Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit lower CNS penetration due to higher polarity, whereas benzamides (target compound) are more brain-permeable .

Key Differences from Analogs :

  • Dimethylaminophenyl Group: Requires protective group strategies to avoid side reactions during coupling .
  • Multi-Fluorine Handling: Unlike mono-fluoro analogs (), the 3,4-difluoro substitution demands precise temperature control to prevent defluorination .

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound integrates a dimethylaminophenyl group, a 4-fluorophenylpiperazine moiety, and a 3,4-difluorobenzamide core. The piperazine ring enhances receptor binding via hydrogen bonding and π-π interactions, while fluorine atoms improve metabolic stability and membrane permeability. The dimethylamino group contributes to basicity, influencing pharmacokinetic properties like absorption and distribution .

Q. What synthetic routes are commonly used for this compound, and what are critical reaction conditions?

Synthesis involves:

  • Step 1: Formation of the piperazine ring via nucleophilic substitution with 4-fluorophenyl groups.
  • Step 2: Coupling the piperazine derivative with a dimethylaminophenyl ethyl intermediate.
  • Step 3: Amidation with 3,4-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM at 0–5°C). Key optimizations include inert atmosphere handling (Schlenk techniques) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions and aromaticity.
  • Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., observed [M+H]+^+ peaks).
  • HPLC: Purity analysis using C18 columns with acetonitrile/water gradients .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Receptor Binding Assays: Radioligand displacement studies for dopamine (D3/D4) or serotonin receptors, given structural analogs' affinity .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antitumor potential .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing 4-fluorophenyl with 2,3-dichlorophenyl in piperazine increases D3 receptor affinity by 10-fold) .
  • Metabolic Profiling: Use LC-MS to identify degradation products that may interfere with assays .

Q. What strategies optimize synthetic yield and scalability?

  • Solvent Optimization: Replace DMF with THF to reduce side reactions during coupling steps.
  • Catalysis: Use Pd(OAc)2_2 for Suzuki-Miyaura cross-coupling to enhance aryl-aryl bond formation efficiency.
  • Crystallization: Recrystallize intermediates from ethanol/water mixtures to improve purity (>98%) .

Q. How can computational methods predict receptor selectivity?

  • Molecular Docking: Simulate binding poses in D3 receptor pockets (PDB: 3PBL) using AutoDock Vina. Focus on interactions with Ser196 and Asp110 residues.
  • QSAR Modeling: Train models on analogs’ logP and polar surface area to predict blood-brain barrier permeability .

Q. What experimental designs address low solubility in biological assays?

  • Co-solvent Systems: Use 5% DMSO in PBS with 0.01% Tween-80 to maintain solubility without cytotoxicity.
  • Prodrug Modification: Introduce phosphate esters at the benzamide carbonyl to enhance aqueous solubility .

Q. How to validate target engagement in vivo?

  • PET Tracer Development: Synthesize 18^{18}F-labeled analogs for dynamic imaging in rodent models.
  • Microdialysis: Measure extracellular dopamine levels in striatal regions post-administration .

Contradiction Analysis and Troubleshooting

Q. Q. Discrepancies in reported IC50_{50} values across studies: How to reconcile?

  • Assay Standardization: Control for variables like buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C).
  • Ligand Purity: Re-test compounds using orthogonal methods (e.g., HRMS vs. NMR) to confirm batch consistency .

Q. Unexpected off-target effects in kinase inhibition assays: Mechanistic insights?

  • Kinome-Wide Profiling: Use KinomeScan to identify unintended targets (e.g., FLT3 or JAK2 inhibition).
  • Crystal Structure Analysis: Resolve binding modes to refine substituent design (e.g., bulkier groups to block off-target pockets) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.